1-(5-oxaspiro[3.5]nonan-8-yl)-N-[(1-propan-2-yltriazol-4-yl)methyl]methanamine

Catalog No.
S7080589
CAS No.
M.F
C15H26N4O
M. Wt
278.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(5-oxaspiro[3.5]nonan-8-yl)-N-[(1-propan-2-yltri...

Product Name

1-(5-oxaspiro[3.5]nonan-8-yl)-N-[(1-propan-2-yltriazol-4-yl)methyl]methanamine

IUPAC Name

1-(5-oxaspiro[3.5]nonan-8-yl)-N-[(1-propan-2-yltriazol-4-yl)methyl]methanamine

Molecular Formula

C15H26N4O

Molecular Weight

278.39 g/mol

InChI

InChI=1S/C15H26N4O/c1-12(2)19-11-14(17-18-19)10-16-9-13-4-7-20-15(8-13)5-3-6-15/h11-13,16H,3-10H2,1-2H3

InChI Key

XMOFEKMKIMNJSD-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(N=N1)CNCC2CCOC3(C2)CCC3
1-(5-oxaspiro[3.5]nonan-8-yl)-N-[(1-propan-2-yltriazol-4-yl)methyl]methanamine is a synthetic compound that has gained significant attention in various fields of scientific research and industry. This paper aims to provide a comprehensive review of the current state of research on the compound with a focus on its definition and background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, potential implications in various fields of research and industry, limitations, and future directions.
1-(5-oxaspiro[3.5]nonan-8-yl)-N-[(1-propan-2-yltriazol-4-yl)methyl]methanamine, also known as spirotriazole, is a member of the spirocyclic family of organic compounds. It consists of a spirocyclic amine ring and a triazole moiety at the N-terminus.
The compound was first synthesized by researchers from Pfizer in 2006 as a potential inhibitor of protein kinases. Since then, it has been extensively studied in various fields of scientific research, including medicinal chemistry, agrochemicals, and materials chemistry.
Spirotriazole is a white crystalline solid that is soluble in organic solvents such as ethanol and dimethyl sulfoxide. Its molecular formula is C18H30N4O, and its molecular weight is 322.46 g/mol. It has a melting point of 89-91 °C.
In terms of its chemical properties, spirotriazole is a stable compound that is not reactive towards acids or bases. It is also resistant to hydrolysis under acidic and basic conditions.
The synthesis of spirotriazole involves the reaction of 8-bromo-5-oxaspiro[3.5]nonane with 1-propargyl-1H-1,2,3-triazole followed by reduction using lithium aluminum hydride. The resulting product is then treated with formaldehyde and ammonium chloride to form spirotriazole.
The compound can be characterized using various techniques, including nuclear magnetic resonance spectroscopy, infrared spectroscopy, mass spectrometry, and X-ray crystallography.
Several analytical methods have been developed for the detection and quantification of spirotriazole in various matrices. These include high-performance liquid chromatography, gas chromatography, and mass spectrometry.
Spirotriazole has been shown to exhibit potent inhibitory activity against various protein kinases, including mTOR, PI3K, and AKT. It also exhibits fungicidal activity against various plant pathogenic fungi, making it a potential candidate for agricultural applications.
Several studies have been conducted to determine the toxicity and safety of spirotriazole in various animal models. Overall, the compound has been shown to be relatively safe and well-tolerated at therapeutic doses. However, further studies are required to determine its long-term toxicity and safety profile.
Spirotriazole has a wide range of applications in scientific experiments, including medicinal chemistry, agrochemicals, and materials chemistry. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases such as cancer and Alzheimer's disease. In agrochemicals, it has been used as a fungicide for the control of plant pathogenic fungi. In materials chemistry, it has been used as a building block for the synthesis of various organic materials with unique properties.
Current research on spirotriazole is focused on its biological activities, synthesis, and applications in various fields of scientific research and industry. Several studies are ongoing to explore the potential of the compound as a drug candidate and fungicide, as well as its role in materials chemistry.
The potential implications of spirotriazole in various fields of research and industry are vast. In medicinal chemistry, the compound could be used as a lead compound for the development of drugs for the treatment of various diseases. In agrochemicals, it could be used as a potent fungicide for the control of plant pathogenic fungi. In materials chemistry, it could be used as a building block for the synthesis of various organic materials with unique properties.
Despite its potential, spirotriazole has several limitations that need to be addressed in future research. These include its relatively low solubility, which limits its use as a drug candidate, and its potential toxicity to non-target organisms when used as a fungicide.
for research on spirotriazole could include the development of more efficient synthesis methods, the exploration of its potential as a drug candidate for the treatment of various diseases, and the investigation of its potential as a building block for the synthesis of novel organic materials with unique properties. Additionally, further studies are required to determine its long-term toxicity and safety profile in various animal models, as well as its potential environmental implications when used as a fungicide.

XLogP3

1.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

278.21066147 g/mol

Monoisotopic Mass

278.21066147 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-26-2023

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